ニコチアナミン

概要

説明

ニコチアナミンは、高等植物に広く存在する金属キレート化分子です。鉄、亜鉛、銅、マンガン、ニッケルなどの必須金属の取り込みと輸送において重要な役割を果たします。 この化合物は、イネ科植物における鉄の吸収に不可欠なフィトシデロフォアの合成の前駆体でもあります .

2. 製法

合成経路と反応条件: ニコチアナミンは、ニコチアナミンシンターゼという酵素によって生合成され、3分子のS-アデノシルメチオニンから1分子のニコチアナミンが生成されます . 反応条件は通常、生理学的条件下でニコチアナミンシンターゼとS-アデノシルメチオニンの存在が必要です。

工業生産方法: ニコチアナミンの工業生産方法は広く文書化されていませんが、ニコチアナミンシンターゼを含む生合成経路はよく研究されています。 バイオテクノロジーの進歩により、植物や微生物の遺伝子工学によるニコチアナミンシンターゼの過剰発現を通じて、大規模生産が可能になる可能性があります .

科学的研究の応用

Nicotianamine has a wide range of scientific research applications:

作用機序

ニコチアナミンは、金属イオンに結合して安定な錯体を形成することにより、その効果を発揮します。このキレート化プロセスは、植物組織内での金属の輸送と分布を促進します。 分子標的はさまざまな金属イオンであり、関与する経路は主に金属恒常性と輸送に関連しています .

生化学分析

Biochemical Properties

Nicotianamine chelates and transports micronutrient metal ions in plants . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

Nicotianamine influences cell function by affecting iron uptake, translocation, and homeostasis . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nicotianamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Nicotianamine change over time in laboratory settings. It has been observed that Nicotianamine has a role in the regulation of iron homeostasis, which can be seen in the changes in cellular function over time .

Metabolic Pathways

Nicotianamine is involved in the metabolic pathways related to iron uptake, translocation, and homeostasis . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

Nicotianamine is transported and distributed within cells and tissues, playing a crucial role in iron homeostasis . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its role in iron homeostasis suggests that it may be directed to specific compartments or organelles where iron is required .

準備方法

Synthetic Routes and Reaction Conditions: Nicotianamine is synthesized biochemically by the enzyme nicotianamine synthase, which uses three molecules of S-adenosylmethionine to form one molecule of nicotianamine . The reaction conditions typically involve the presence of nicotianamine synthase and S-adenosylmethionine under physiological conditions.

Industrial Production Methods: While industrial production methods for nicotianamine are not extensively documented, the biosynthesis pathway involving nicotianamine synthase is well-studied. Advances in biotechnology could potentially enable large-scale production through genetic engineering of plants or microorganisms to overexpress nicotianamine synthase .

化学反応の分析

反応の種類: ニコチアナミンは、主にさまざまな金属イオンとのキレート反応を起こします。 鉄、亜鉛、銅、マンガン、ニッケルなどの金属と安定な錯体を形成します .

一般的な試薬と条件: キレート反応は通常、生理学的条件下で起こり、ニコチアナミンは水やその他の生体分子が存在する中で金属イオンに結合します .

主な生成物: これらの反応の主な生成物は、金属-ニコチアナミン錯体であり、植物内の金属の輸送と恒常性に重要な役割を果たします .

4. 科学研究への応用

ニコチアナミンは、科学研究において幅広い用途があります。

類似化合物との比較

ニコチアナミンは、高等植物に広く存在し、金属のキレート化と輸送において役割を果たすため、ユニークです。類似の化合物には次のものがあります。

フィトシデロフォア: これらも金属のキレート化と輸送に関与していますが、イネ科植物に特異的です.

デオキシムギネ酸: ニコチアナミンの誘導体であり、植物における鉄の取り込みにおいて同様の役割を果たします.

スタフィロピン、プセウドアパリン、イエルシノピン: これらは、細菌に見られるニコチアナミン様メタロフォアであり、金属の獲得と耐性に関係しています.

ニコチアナミンは、複数の金属をキレート化し、細胞内および長距離の金属輸送の両方に関与しているため、これらの化合物の中でユニークな存在です .

生物活性

Nicotianamine (NA) is a non-protein amino acid widely recognized for its biological activity, particularly as a chelator of essential metals in plants and its potential therapeutic applications in humans. This article explores the biological functions, mechanisms of action, and implications of nicotianamine in various biological systems, supported by research findings and case studies.

Overview of Nicotianamine

Nicotianamine was first identified in tobacco (Nicotiana tabacum) and is produced by the enzyme nicotianamine synthase (NAS). It plays a crucial role in the transport and homeostasis of metal ions, particularly iron (Fe), zinc (Zn), and copper (Cu) in plants. Its ability to chelate these metals enhances their bioavailability and facilitates their uptake by plants, making nicotianamine vital for plant nutrition and stress responses.

- Metal Chelation : Nicotianamine binds to metal ions, forming stable complexes that enhance their solubility and transport within plant tissues. This function is especially important under conditions of metal deficiency.

- Iron Transport : In graminaceous plants, nicotianamine serves as a precursor for 2'-deoxymugineic acid (DMA), another chelator that aids in iron acquisition from the soil. The interaction between nicotianamine and iron is critical for maintaining iron homeostasis in plants .

- Antihypertensive Effects : In mammals, nicotianamine has been shown to inhibit angiotensin I-converting enzyme (ACE), which plays a significant role in regulating blood pressure. This property suggests potential therapeutic applications for managing hypertension .

Iron Deficiency Tolerance

Nicotianamine enhances the ability of plants to tolerate iron deficiency, particularly in calcareous soils where iron availability is limited. Genetic modifications that increase NAS expression have been shown to elevate nicotianamine levels, thereby improving iron uptake and translocation .

Table 1: Impact of Nicotianamine on Iron Status in Plants

| Plant Species | NAS Expression Level | Nicotianamine Concentration (µg/g DW) | Iron Deficiency Tolerance |

|---|---|---|---|

| Rice | High | 210 | Enhanced |

| Soybean | Moderate | 30.3 | Moderate |

| Sweet Potato | Low | 5.1 | Low |

Role in Nitrogen Fixation

In leguminous plants, nicotianamine plays a crucial role in nitrogen fixation by facilitating the transport of iron to nitrogen-fixing nodules. This process is vital for maintaining the metabolic functions necessary for effective nitrogen assimilation .

Case Studies

- Transgenic Approaches : Research involving transgenic tobacco expressing barley NAAT (nicotianamine aminotransferase) demonstrated improved iron transport capabilities when supplemented with nicotianamine . These findings indicate that enhancing nicotianamine biosynthesis can significantly impact plant health and nutrient acquisition.

- Biofortification Studies : In a study on biofortified wheat flour enriched with nicotianamine, chickens exhibited improved iron status and glycogen storage compared to controls. This highlights the potential of nicotianamine as a dietary supplement to enhance mineral bioavailability .

Implications for Human Health

The biological activity of nicotianamine extends beyond plants; its role as an ACE inhibitor presents opportunities for developing antihypertensive therapies. Additionally, its ability to enhance metal bioavailability could be leveraged in nutritional interventions aimed at addressing micronutrient deficiencies globally.

特性

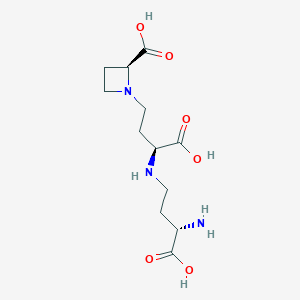

IUPAC Name |

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPXXHMOXVMMM-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037677 | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-14-0 | |

| Record name | Nicotianamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotianamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTIANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。